3-(3-methoxyphenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Description
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the methoxyphenyl and trifluoromethylbenzyl groups. For example, the trifluoromethyl group is known to be quite reactive and could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the methoxyphenyl, trifluoromethylbenzyl, and triazolopyrimidinone groups. For example, the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and stability .Scientific Research Applications
Synthesis and Structural Studies
Triazolopyrimidines and related compounds have been synthesized through various methods, contributing significantly to the field of organic and medicinal chemistry. For instance, a study by Murugavel et al. (2014) detailed the synthesis and structural characterization of a triazolyl-pyrimidin-2-amine derivative, emphasizing the compound's molecular conformation and potential for further chemical modifications (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014). This research underscores the versatility and complexity of triazolopyrimidines in facilitating a wide range of chemical reactions and potential applications.
Antibacterial Activity
Research on triazolopyrimidines also extends into their biological activity, including their potential as antimicrobial agents. For example, compounds synthesized from triazolopyrimidines have been evaluated for their antimicrobial effectiveness against various strains of bacteria, demonstrating significant antibacterial properties. A study by Kumar et al. (2009) highlighted the synthesis of triazolopyrimidines with notable antibacterial activity, comparable or superior to commercial antibiotics (Kumar, Nair, Dhiman, Sharma, & Prakash, 2009). This positions triazolopyrimidines as potential candidates for developing new antimicrobial drugs.
Chemical Reactivity and Applications
Further, the chemical structure of triazolopyrimidines allows for a wide range of chemical reactions, making them valuable for developing new compounds with varied applications. Studies such as that by El-Agrody et al. (2001), which synthesized new pyrimidine derivatives with potential antimicrobial properties, illustrate the reactivity and utility of triazolopyrimidine frameworks in creating novel therapeutic agents (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).
Properties
IUPAC Name |
3-(3-methoxyphenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5O2/c1-29-15-7-3-6-14(9-15)27-17-16(24-25-27)18(28)26(11-23-17)10-12-4-2-5-13(8-12)19(20,21)22/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSBURQLHWJPSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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